1-(2-Fluorophenyl)-3-phenylpropan-2-one
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Overview
Description
1-(2-Fluorophenyl)-3-phenylpropan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorophenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-3-phenylpropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-phenylpropan-2-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-phenylpropan-2-one: Similar structure but with the fluorine atom in a different position.
1-(2-Chlorophenyl)-3-phenylpropan-2-one: Chlorine atom instead of fluorine.
1-(2-Methylphenyl)-3-phenylpropan-2-one: Methyl group instead of fluorine.
Uniqueness
1-(2-Fluorophenyl)-3-phenylpropan-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-phenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-15-9-5-4-8-13(15)11-14(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOSMBWUOVNUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-55-9 |
Source
|
Record name | 1-(2-fluorophenyl)-3-phenylpropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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